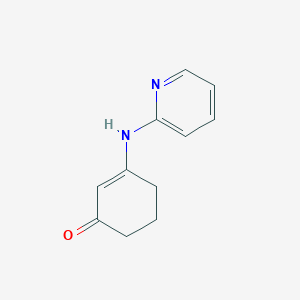

3-(Pyridin-2-ylamino)cyclohex-2-enone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-(pyridin-2-ylamino)cyclohex-2-en-1-one |

InChI |

InChI=1S/C11H12N2O/c14-10-5-3-4-9(8-10)13-11-6-1-2-7-12-11/h1-2,6-8H,3-5H2,(H,12,13) |

InChI Key |

XZSGWPQKENXRQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyridin 2 Ylamino Cyclohex 2 Enone and Its Structural Analogs

Strategies for Constructing the Cyclohexenone Core

The formation of the six-membered cyclohexenone ring is a critical step, and several reliable methods have been established for this purpose. These often involve cyclocondensation reactions that build the ring from acyclic precursors or modifications of existing cyclic systems.

A prevalent strategy for constructing the cyclohexenone skeleton is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. jove.com This sequence creates a six-membered ring with new carbon-carbon bonds. jove.com

Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as excellent Michael acceptors. jchemrev.comacs.org They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. jchemrev.comresearchgate.net The reaction of chalcones with active methylene (B1212753) compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a base is a classic method for forming substituted cyclohexenones. researchgate.netresearchgate.net The general mechanism involves the deprotonation of the active methylene compound to form a stabilized carbanion (enolate), which then attacks the β-carbon of the chalcone (B49325) in a Michael addition. researchgate.net The resulting intermediate subsequently undergoes an intramolecular cyclocondensation, followed by dehydration, to yield the final cyclohexenone product. researchgate.net

| Chalcone Derivative | Active Methylene Compound | Resulting Cyclohexenone Core | Reference |

|---|---|---|---|

| 1-(1,3-benzodioxol-5-yl)-3-(aryl)prop-2-en-1-one | Ethyl acetoacetate (B1235776) | 4-(1,3-benzodioxol-5-yl)-6-(aryl)-2-oxocyclohex-3-ene-1-carboxylate | researchgate.net |

| 3-Aryl-1-(2-thienyl)prop-2-en-1-one | Ethyl acetoacetate | 6-Aryl-4-(2-thienyl)cyclohex-3-en-2-one-1-carboxylate | researchgate.net |

| trans-Chalcone | Cyclohexanone | 2-(1,3-Diphenyl-3-oxopropyl)cyclohexanone (1,5-diketone intermediate) | researchgate.net |

Ethyl acetoacetate is a particularly versatile and widely used active methylene compound for cyclohexenone synthesis. researchgate.netresearchgate.net Its reaction with chalcones under basic conditions, such as in the presence of sodium hydroxide (B78521) or potassium hydroxide, leads to highly functionalized cyclohexenone derivatives. researchgate.nettamu.edu The reaction proceeds via the Michael addition of the ethyl acetoacetate enolate to the α,β-unsaturated ketone. chegg.com This is followed by an intramolecular aldol-type condensation where a carbanion formed from the adduct attacks the ketone carbonyl, forming a stable six-membered ring. tamu.edu Subsequent dehydration yields the final product, which retains the ethoxycarbonyl group from the ethyl acetoacetate. researchgate.nettamu.edu This process provides a reliable pathway to 6-carbethoxy-cyclohexenone derivatives. researchgate.net

| α,β-Unsaturated Ketone | Base Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| trans-Chalcone | Sodium Hydroxide | 6-Ethoxycarbonyl-3,5-diphenyl-2-cyclohexenone | Not specified | tamu.edu |

| 1-(1,3-benzodioxol-5-yl)-3-(aryl)prop-2-en-1-ones | 10% KOH | Ethyl 4-(1,3-benzodioxol-5-yl)-6-(aryl)-2-oxocyclohex-3-ene-1-carboxylates | 58-78% | researchgate.net |

| 3-Aryl-1-(2-thienyl)prop-2-en-1-ones | NaOH | Ethyl 6-aryl-4-(2-thienyl)cyclohex-3-en-2-one-1-carboxylates | 43-79% | researchgate.net |

| Mesityl oxide | t-BuOK | 3,5,5-Trimethyl-2-cyclohexenone | 75% | google.com |

An alternative and highly efficient route to the target compound's core structure starts with a pre-formed six-membered ring, specifically 1,3-cyclohexanedione (B196179) or its derivatives like dimedone. researchgate.netjournalcra.com These dicarbonyl compounds are valuable precursors in organic synthesis. researchgate.netjournalcra.com 1,3-Cyclohexanedione exists in equilibrium with its more stable enol tautomer. wikipedia.org This enolic hydroxyl group facilitates reaction with various reagents. For the synthesis of enaminones, the 1,3-dione is condensed directly with an amine. wpmucdn.com This reaction is a straightforward and high-yielding method to produce 3-amino-cyclohex-2-enone derivatives. researchgate.net The reaction typically involves heating the dione (B5365651) with the amine, sometimes with an acid catalyst, leading to the formation of the enaminone through the loss of a water molecule. wpmucdn.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. lnu.edu.cnresearchgate.netnih.gov While a specific MCR for 3-(pyridin-2-ylamino)cyclohex-2-enone is not prominently detailed, the principles of MCRs are readily applicable to the synthesis of its structural analogs.

A common one-pot approach for synthesizing related heterocyclic systems, such as pyridines, involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source (like ammonium (B1175870) acetate). researchgate.netresearchgate.net This is known as the Hantzsch pyridine (B92270) synthesis. researchgate.net A similar three-component strategy can be envisioned for substituted cyclohexenones, where an aldehyde, a 1,3-cyclohexanedione derivative, and an active methylene compound are condensed in a single pot. Such one-pot procedures streamline the synthesis by avoiding the isolation of intermediates, thereby saving time and resources. lnu.edu.cnorganic-chemistry.org

Michael Addition-Cyclocondensation Reactions

Approaches for Introducing the Pyridylamino Moiety

The introduction of the pyridylamino group is the defining step in the synthesis of the target molecule. This can be achieved either by using a pyridine-containing reactant in a ring-forming reaction or by attaching the moiety to a pre-existing cyclohexanedione core.

The most direct and widely used method is the condensation of a 1,3-cyclohexanedione with 2-aminopyridine (B139424). researchgate.net This reaction is a classic method for forming β-enaminones. The mechanism involves the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on one of the carbonyl carbons of the 1,3-dione. This is followed by an elimination of water, often facilitated by heat or an acid catalyst, to yield the conjugated enaminone system of this compound. wpmucdn.com This approach is highly effective because it simultaneously completes the synthesis of the core structure and installs the desired substituent in a single, efficient step.

Alternatively, the pyridylamino group could be incorporated by designing one of the starting materials in a Michael addition-cyclocondensation sequence to already contain the pyridine ring. For instance, one could theoretically use an active methylene compound bearing a pyridylamino group, such as N-(pyridin-2-yl)cyanoacetamide, and react it with an α,β-unsaturated ketone. While less common than the direct condensation approach, this strategy highlights the modularity of these synthetic routes.

Condensation Chemistry with Aminopyridine Building Blocks

The most direct and established method for synthesizing β-enaminones involves the condensation reaction between a 1,3-dicarbonyl compound and an amine. oup.comtandfonline.com In the specific case of this compound, this is achieved through the reaction of 1,3-cyclohexanedione with 2-aminopyridine. This reaction typically involves refluxing in an aromatic solvent with azeotropic removal of water to drive the equilibrium towards the product. tandfonline.com

While straightforward, this method can sometimes be hindered by the need for high temperatures and long reaction times. nih.gov To address these limitations, various catalysts and alternative conditions have been explored to improve efficiency and yield.

Synthetic Access to Variously Substituted Pyridine Moieties in Derivatives

The synthesis of derivatives with variously substituted pyridine moieties often involves modifying the aminopyridine starting material. A range of substituted 2-aminopyridines can be used in the condensation reaction with 1,3-cyclohexanedione to afford a library of analogs.

Catalytic Systems in the Synthesis of this compound and Related Structures

A multitude of catalytic systems have been developed to enhance the synthesis of β-enaminones, offering milder reaction conditions, improved yields, and greater selectivity.

Application of Brønsted and Lewis Base Catalysis

Brønsted acids are effective catalysts for the synthesis of β-enaminones. nih.govacs.org They operate by activating the carbonyl group of the 1,3-dicarbonyl compound, making it more susceptible to nucleophilic attack by the amine. This approach has been utilized in the diastereoselective synthesis of β-enaminones. nih.govacs.org Common Brønsted acids employed include ammonium chloride and glycine (B1666218) hydrochloride, which are noted for being inexpensive and non-toxic. researchgate.net The reactions can often be conducted under neat (solvent-free) conditions, simplifying the work-up and catalyst recovery process. researchgate.net

Lewis base catalysis has also been explored, although less commonly for this specific transformation. Generally, the focus remains on acid catalysis to facilitate the condensation-elimination sequence.

Role of Transition Metal Catalysts (e.g., Palladium, Rhodium, Nickel)

Transition metal catalysts have emerged as powerful tools for C-H activation and annulation strategies in the synthesis of complex molecules derived from β-enaminones. rsc.org

Palladium: Palladium catalysts are widely used in C-H functionalization and cross-coupling reactions. oup.comresearchgate.netresearchgate.netthieme.de For instance, palladium-catalyzed dehydrogenative β-amination of saturated ketones provides a route to β-enaminones. oup.comresearchgate.net This method can offer high regioselectivity in the synthesis of 1,3-diaryl-β-enaminones from chalcones. oup.com

Rhodium: Rhodium catalysts have been employed in the C-H activation of enaminones for the synthesis of naphthalenes and other carbocyclic frameworks. acs.orgnih.govacs.org These reactions often involve the coupling of enaminones with alkynes or dienes. acs.orgnih.gov

Nickel: Nickel catalysts have been utilized in the reductive borylation of enaminones, which involves the cleavage of the C(sp2)–N bond. acs.org Nickel-catalyzed photocatalysis has also been developed to forge the enaminone scaffold from 3-bromochromones. beilstein-journals.orgbeilstein-journals.org

The table below summarizes some of the transition metal-catalyzed approaches to β-enaminone synthesis and their subsequent transformations.

| Catalyst System | Reaction Type | Substrates | Products | Reference |

| Palladium(II) acetate | Dehydrogenative β-amination | Saturated ketones, Amines | β-Enaminones | oup.comresearchgate.net |

| Rhodium(III) complexes | C–H activation/Annulation | Enaminones, Dienes | Fluorenones | acs.org |

| Nickel(II) complexes | Reductive borylation | Enaminones, B2pin2 | β-Ketone boronic esters | acs.org |

Molecular Iodine Catalysis

Molecular iodine has proven to be an efficient and environmentally friendly catalyst for the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines. researchgate.net This method is often performed at room temperature and can be complete within a short timeframe, sometimes in as little as a minute under solvent-free conditions. tandfonline.comcapes.gov.br The reaction is believed to proceed through the formation of an iodinated intermediate from the enol form of the dicarbonyl compound, which then readily reacts with the amine. tandfonline.com This approach offers several advantages, including mild conditions, high yields, and a simple workup procedure. researchgate.net

The following table illustrates the efficiency of molecular iodine as a catalyst in the synthesis of various β-enaminones.

| 1,3-Dicarbonyl Compound | Amine | Time | Yield (%) | Reference |

| Ethyl acetoacetate | Benzylamine | 1 min | 95 | tandfonline.com |

| Acetylacetone | Aniline | 1 min | 98 | tandfonline.com |

| Dimedone | Benzylamine | 1 min | 96 | tandfonline.com |

Exploration of Solid Basic Catalysts

Solid-supported catalysts, particularly solid basic catalysts, offer advantages in terms of ease of separation, reusability, and often milder reaction conditions. While solid acid catalysts like silica-supported polyphosphoric acid (PPA-SiO2) have been effectively used for β-enaminone synthesis under solvent-free conditions, the exploration of solid basic catalysts is also an area of interest. mdpi.com These catalysts can facilitate the deprotonation of the amine, increasing its nucleophilicity, or promote the enolization of the dicarbonyl compound. The use of such catalysts aligns with the principles of green chemistry by minimizing waste and simplifying purification processes.

Sustainable and Green Chemistry Aspects in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of enaminones, including this compound and its derivatives. These approaches aim to minimize environmental impact by using safer solvents, reducing energy consumption, and improving atom economy.

Reactions in Aqueous and Solvent-Free Media

The use of water as a solvent or conducting reactions under solvent-free conditions represents a significant step towards greener synthesis. jmaterenvironsci.comorgsyn.org For the synthesis of β-enaminones, the direct condensation of β-dicarbonyl compounds with amines is a common method. Traditional approaches often involve refluxing in organic solvents to remove water azeotropically. However, recent studies have demonstrated the feasibility of performing these reactions in aqueous media or without any solvent, which is both environmentally and economically advantageous. jmaterenvironsci.comorgsyn.org A convenient and green protocol has been developed for the chemoselective synthesis of related indole (B1671886) derivatives from 5,5-dimethyl-3-(arylamino)cyclohex-2-enone derivatives in water at room temperature, highlighting the potential of aqueous media for these transformations. jmaterenvironsci.com

Solvent-free, or "neat," reactions are particularly attractive as they eliminate the need for potentially toxic and volatile organic solvents. orgsyn.orgnih.gov These reactions are often facilitated by grinding the reactants together or by heating them to a molten state. For instance, the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines has been achieved in good yields by heating the reactants without a solvent. orgsyn.org This approach not only reduces waste but can also lead to shorter reaction times and simpler work-up procedures.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture through dielectric heating.

In the context of enaminone synthesis, microwave irradiation has been successfully employed to accelerate the condensation of amines with β-dicarbonyl compounds. For example, a rapid and efficient microwave-assisted multicomponent reaction has been developed for the synthesis of 2-pyridones and 2-aminopyridines from an enaminone precursor under solvent-free conditions. jmaterenvironsci.com This method provides higher yields and enhanced selectivity in a fraction of the time required for conventional heating. jmaterenvironsci.com The synthesis of various pyridine derivatives has been shown to be more efficient under microwave irradiation compared to traditional heating, highlighting the broad applicability of this technology in synthesizing compounds related to this compound. nih.govresearchgate.net

| Product | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Pyridine Derivative A | Conventional Heating | 6-10 h | 50-70 |

| Microwave Irradiation | 5-15 min | 85-95 | |

| Pyridine Derivative B | Conventional Heating | 8 h | 65 |

| Microwave Irradiation | 10 min | 92 |

Ultrasonication for Reaction Acceleration

Ultrasonication, the use of high-frequency sound waves, is another green technique that can enhance the rate of chemical reactions. ceon.rsresearchgate.netnih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—generates localized high temperatures and pressures, leading to an acceleration of reaction rates. researchgate.net

Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds, including those with a pyridine or enaminone core. ceon.rsresearchgate.netnih.gov For instance, the synthesis of novel 3-(pyridinylamino)-1-ferrocenylpropan-1-ones was achieved through an ultrasound-irradiated aza-Michael addition in the absence of a solvent. ceon.rs This method offers the advantages of shorter reaction times, milder conditions, and often improved yields compared to silent (non-sonicated) reactions. researchgate.netnih.gov The multicomponent synthesis of thiazolidinones from 2-aminopyridine has also been efficiently promoted by ultrasound irradiation, demonstrating the utility of this technique for reactions involving pyridine derivatives. ceon.rs

High-Pressure Reaction Systems (e.g., Q-Tube Technology)

High-pressure chemistry offers a unique way to influence reaction rates and equilibria. The use of sealed-vessel systems like the Q-Tube™ allows for reactions to be conducted at elevated pressures and temperatures safely and efficiently. This technology can be a more accessible alternative to specialized high-pressure autoclaves. While specific applications to the synthesis of this compound are not yet widely reported, the principles are applicable to the synthesis of related enaminone structures. High pressure can accelerate reactions with a negative activation volume and can also shift equilibria towards the products in reactions where the volume of the products is less than that of the reactants.

Process Development and Optimization Studies for Synthetic Efficiency

Optimizing reaction conditions is crucial for maximizing the efficiency and sustainability of a synthetic process. This involves a systematic investigation of various parameters such as temperature, reaction time, catalyst loading, and solvent choice. For the synthesis of this compound and its analogs, optimization studies often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.

In the development of a microwave-assisted synthesis of 2-pyridones and 2-aminopyridines, for example, a solvent-free approach was found to be the most effective, with optimal reaction times as short as two minutes. jmaterenvironsci.com Similarly, in the optimization of a furano[3,2-d]pyrimidine synthesis, various parameters were assessed to improve enzyme potency and selectivity, leading to the identification of a compound with an optimized profile for in vivo experiments. These studies underscore the importance of methodical optimization to achieve a robust and efficient synthetic protocol.

| Parameter | Condition A | Condition B | Condition C | Optimal Condition |

|---|---|---|---|---|

| Temperature (°C) | 25 | 50 | 80 | 80 |

| Catalyst Loading (mol%) | 1 | 5 | 10 | 5 |

| Solvent | Toluene | Ethanol | Solvent-free | Solvent-free |

| Yield (%) | 45 | 75 | 92 | 92 |

Analytical Characterization Techniques for 3 Pyridin 2 Ylamino Cyclohex 2 Enone

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(Pyridin-2-ylamino)cyclohex-2-enone by providing information about its chemical environment, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry.

¹H NMR: A proton NMR spectrum would be expected to reveal distinct signals corresponding to each unique proton in the molecule. This would include multiplets for the protons on the pyridine (B92270) ring, a signal for the vinyl proton on the cyclohexenone ring, and signals for the three methylene (B1212753) (CH₂) groups of the cyclohexenone ring. The chemical shift and coupling patterns of these protons would provide critical information about their connectivity. A key feature would be the signal for the N-H proton, the chemical shift of which could indicate the presence of intramolecular hydrogen bonding.

¹³C NMR: The carbon-13 NMR spectrum would show separate signals for each carbon atom in a unique electronic environment. One would expect to see signals for the carbonyl carbon (C=O) at a downfield chemical shift (typically >190 ppm), carbons of the C=C double bond, the carbons of the pyridine ring, and the aliphatic carbons of the cyclohexenone ring.

No specific, experimentally determined ¹H or ¹³C NMR data for this compound has been found in the reviewed literature.

Vibrational Spectroscopy (Infrared, IR)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrational modes would include:

An N-H stretching vibration, likely broadened due to hydrogen bonding.

A strong C=O stretching vibration for the ketone group.

C=C stretching vibrations for the enone system and the aromatic pyridine ring.

C-N stretching vibrations.

C-H stretching and bending vibrations for both the aromatic and aliphatic portions of the molecule.

Specific IR spectral data for this compound are not available in the surveyed scientific papers.

Mass Spectrometry (MS, HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition. For this compound (C₁₁H₁₂N₂O), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum would offer further structural clues, showing characteristic losses of fragments from the parent ion.

Detailed experimental MS or HRMS data for this compound could not be located in the available literature.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The spectrum of this compound is expected to display absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated enaminone and pyridine systems. The position and intensity of these bands (λmax) are characteristic of the specific chromophore.

Published UV-Vis absorption spectra specifically for this compound were not found.

Diffraction Methods for Solid-State Structure Determination

Diffraction methods are paramount for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous solid-state structure of a molecule. If suitable crystals of this compound could be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles. It would also reveal details about the crystal packing, including intermolecular interactions like hydrogen bonding and π-stacking. Such an analysis would definitively confirm the connectivity and conformation of the molecule in the solid state.

A search of crystallographic databases and the scientific literature did not yield any results for the single-crystal X-ray structure of this compound.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample of this compound. This method provides critical validation of the compound's empirical formula, C₁₁H₁₂N₂O. The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of each element.

The theoretical elemental composition is calculated from the molecular formula and the atomic masses of the constituent atoms. For this compound, the calculated values serve as a benchmark against which experimental results are compared. A close correlation between the found and calculated values, typically within a ±0.4% deviation, is widely considered confirmation of the sample's purity and identity.

Table 1: Theoretical vs. Representative Experimental Elemental Analysis Data

| Element | Theoretical % | Found % (Typical) |

|---|---|---|

| Carbon (C) | 65.98 | 65.85 - 66.15 |

| Hydrogen (H) | 6.04 | 5.98 - 6.18 |

| Nitrogen (N) | 13.99 | 13.89 - 14.12 |

Note: "Found %" values are illustrative of a typical acceptable range for a pure sample and are not from a specific documented analysis of this exact compound.

Chromatographic Monitoring of Reaction Progress and Purity Assessment (e.g., TLC)

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical method for monitoring the progress of the synthesis of this compound and assessing its purity. researchgate.netchromatographytoday.com The technique operates on the principle of separating components of a mixture based on their differential affinities for a stationary phase (typically a glass or aluminum plate coated with silica (B1680970) gel) and a liquid mobile phase (the eluent). chromatographytoday.comchemistryhall.com

During the synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. As the eluent moves up the plate via capillary action, the components separate. The progress of the reaction is monitored by observing the consumption of the starting material spots and the concomitant appearance and intensification of a new spot corresponding to the product, this compound. chemistryhall.com The reaction is considered complete when the starting material spot is no longer visible.

The purity of the final isolated product is also confirmed using TLC. A pure compound should ideally appear as a single, well-defined spot. researchgate.netlibretexts.org The position of this spot is characterized by its Retention Factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ictsl.net The Rƒ value is dependent on the specific conditions, particularly the composition of the eluent. For enaminones like this compound, which are moderately polar, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly used as the eluent. acs.orgrochester.edu The ratio is adjusted to achieve an optimal Rƒ value, typically between 0.2 and 0.8, for clear separation. chemistryhall.comictsl.net

Table 2: Typical TLC Parameters for Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 coated plates |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., ratios from 7:3 to 1:1) |

| Visualization | UV light (254 nm), or staining agents like iodine vapor |

| Typical Rƒ Value | ~0.3 - 0.5 (highly dependent on the exact eluent ratio) |

Computational Chemistry and Theoretical Investigations of 3 Pyridin 2 Ylamino Cyclohex 2 Enone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting molecular properties.

Electronic Structure Elucidation and Geometric Optimization

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, crucial for determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A specific frontier molecular orbital analysis for 3-(Pyridin-2-ylamino)cyclohex-2-enone, including the precise energy values and the HOMO-LUMO gap, has not been detailed in the public scientific literature.

Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, various chemical reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are used to predict how it will interact with other chemical species. A comprehensive analysis of these specific descriptors for this compound is not available in existing research publications.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to a protein's active site. Such studies for this compound would be invaluable for drug discovery, helping to identify potential biological targets. However, specific molecular docking studies detailing the intermolecular interactions of this compound with biological macromolecules have not been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. An MD simulation provides detailed information on the conformational changes and flexibility of a molecule like this compound and its interactions with its environment, such as a solvent or a biological receptor. Publicly accessible research detailing molecular dynamics simulations performed on this specific compound is currently unavailable.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. It maps the regions of close contact between molecules in a crystal lattice, providing insights into hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal structure. A Hirshfeld surface analysis for this compound, which would require crystallographic data, has not been reported in the scientific literature.

In Silico Analysis of this compound: A Review of Publicly Available Computational Studies

In the field of computational drug design, in silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are crucial for predicting the interaction of a ligand with a biological target. These techniques are instrumental in estimating a compound's binding affinity, selectivity, and potential therapeutic efficacy before undertaking extensive laboratory synthesis and testing.

A comprehensive search of scholarly databases and scientific repositories for research focusing on the molecular docking, binding affinity predictions, or any form of computational analysis specifically for this compound did not yield any dedicated studies. While research exists on broader classes of compounds such as pyridine (B92270) derivatives and enones, this information is not specific to the requested molecule and therefore cannot be used to detail its unique computational profile.

The generation of detailed research findings, including data tables on binding energies, inhibitory constants (Ki), or interactions with specific amino acid residues of target proteins, is contingent upon the existence of such published research. Without these foundational studies, any discussion on the in silico selectivity and binding affinity of this compound would be purely speculative and would not meet the standards of scientific accuracy.

Therefore, the section on "," specifically subsection "4.5. In Silico Selectivity and Binding Affinity Predictions for Biological Targets," cannot be populated with the requested detailed findings and data tables at this time due to the lack of available scientific literature on this specific compound. Further research and publication in this specific area would be required to provide a comprehensive computational analysis.

Chemical Reactivity and Transformative Potential of 3 Pyridin 2 Ylamino Cyclohex 2 Enone

Mechanistic Elucidation of Reactions Involving the Compound

Understanding the mechanisms of reactions involving 3-(pyridin-2-ylamino)cyclohex-2-enone is crucial for predicting its behavior and optimizing reaction conditions. The conjugated system allows for multiple sites of reactivity, and mechanistic studies help to unravel the pathways that govern product formation.

Experimental Kinetic Isotope Effect (KIE) Studies for Reaction Rate Determination

The Kinetic Isotope Effect (KIE) is a powerful tool used to determine reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.org Replacing an atom with its heavier isotope (e.g., hydrogen with deuterium) can lead to a slower reaction rate if the bond to that atom is broken or significantly altered in the rate-determining step. princeton.eduprimescholars.com

While specific KIE studies on this compound are not extensively documented, the principles can be applied to its potential reactions. For instance, in a base-catalyzed proton abstraction from the nitrogen atom, a primary KIE (kH/kD > 1) would be expected if this is the rate-limiting step. Conversely, if a reaction involves a change in hybridization at a specific carbon atom in the rate-determining step, a smaller, secondary KIE might be observed. wikipedia.orglibretexts.org The magnitude of the KIE can provide valuable information about the transition state of the reaction. primescholars.com

Table 1: Interpretation of Theoretical Kinetic Isotope Effects (KIE) in Reactions

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)

Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. masterorganicchemistry.com The Diels-Alder is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. khanacademy.orgyoutube.com

In this context, the α,β-unsaturated ketone moiety of this compound allows it to function as a dienophile. The reactivity of the dienophile is enhanced by electron-withdrawing groups; the carbonyl group serves this function. masterorganicchemistry.com The pyridylamino substituent, being electron-donating, will influence the stereochemical and regiochemical outcome of the cycloaddition. The reaction with a conjugated diene would lead to the formation of a bicyclic or polycyclic adduct, rapidly increasing molecular complexity. masterorganicchemistry.com

**Table 3: Potential Diels-Alder Reactions with this compound as Dienophile**

```html

Utility as a Versatile Synthetic Synthon and Building Block

Directed C-H Functionalization Methodologies

The strategic location of the pyridin-2-ylamino moiety in this compound offers significant potential for directed carbon-hydrogen (C-H) functionalization, a powerful tool in modern organic synthesis for creating complex molecules with high precision and atom economy. cas.cnlibretexts.org The nitrogen atoms within this scaffold can act as directing groups, facilitating the activation of otherwise inert C-H bonds through the formation of metallacyclic intermediates with transition metal catalysts.

The enaminone core of this compound is a particularly promising site for such transformations. Research has demonstrated that enaminones can serve as effective synthons for directed C-H functionalization. rsc.org For instance, rhodium(III)-catalyzed C-H activation of enaminones has been successfully employed in the synthesis of various carbocyclic and heterocyclic frameworks. rsc.orgacademie-sciences.fracademie-sciences.frrsc.orgnih.gov In these reactions, the enaminone's carbonyl oxygen and amino group can coordinate to the metal center, directing the activation of a nearby C-H bond. This approach could potentially be applied to this compound to functionalize the cyclohexenone ring.

Furthermore, the pyridine (B92270) ring itself presents opportunities for directed C-H functionalization. The nitrogen atom of the pyridine can coordinate to a metal catalyst, directing the functionalization of the C-H bonds at the ortho position. Palladium-catalyzed methodologies have been extensively developed for the C-H functionalization of pyridine derivatives. thieme.delibretexts.org In the context of this compound, the pyridin-2-ylamino group could direct the arylation or alkylation of the pyridine ring, leading to the synthesis of more complex pyridine-containing structures.

The choice of catalyst and reaction conditions can influence the regioselectivity of the C-H functionalization. For example, different transition metals, such as palladium, rhodium, or copper, can exhibit distinct selectivities for C-H activation at different positions on the molecule. academie-sciences.frmasterorganicchemistry.comnih.gov The specific directing group ability of the pyridin-2-ylamino moiety in concert with the enaminone system would need to be experimentally determined to fully exploit its potential in directed C-H functionalization reactions.

Annulation Reactions for Fused Heterocyclic Architectures

The structure of this compound, possessing both a nucleophilic enamine-like system and a reactive pyridine moiety, makes it an excellent precursor for annulation reactions to construct a variety of fused heterocyclic architectures. These reactions involve the formation of one or more new rings onto the existing scaffold.

Imidazo[1,2-a]pyridine (B132010) Ring Systems

The 2-aminopyridine (B139424) unit embedded within this compound is a key structural motif for the synthesis of imidazo[1,2-a]pyridines, a class of nitrogen-fused heterocyclic compounds with significant applications in medicinal chemistry. masterorganicchemistry.comkhanacademy.org An efficient method for the synthesis of multisubstituted imidazo[1,2-a]pyridines involves the copper-catalyzed reaction of N-(2-pyridinyl)enaminones. academie-sciences.fr As this compound is a cyclic N-(2-pyridinyl)enaminone, it is a prime candidate for this type of intramolecular cyclization.

The reaction would likely proceed through an intramolecular oxidative C-N bond formation, where the enamine carbon attacks the pyridine nitrogen, followed by aromatization to yield a tetracyclic system incorporating the imidazo[1,2-a]pyridine core. Various copper catalysts, such as copper(I) iodide, have been shown to be effective for this transformation. cas.cnacademie-sciences.fr

Multicomponent reactions offer another avenue to imidazo[1,2-a]pyridine systems. academie-sciences.frnih.govthieme.de While these often start with simpler 2-aminopyridines, the reactivity principles can be extended. For example, a reaction involving this compound, an aldehyde, and an isocyanide (the Groebke–Blackburn–Bienaymé reaction) could potentially lead to the formation of complex imidazo[1,2-a]pyridine derivatives. thieme.de

Quinoline-Pyridine Hybrid Structures

The enaminone functionality of this compound can participate in cyclocondensation reactions to form quinoline (B57606) rings. This opens up the possibility of synthesizing novel quinoline-pyridine hybrid structures, which are of interest in medicinal chemistry due to the diverse biological activities associated with both quinoline and pyridine scaffolds. libretexts.orgorientjchem.org

A highly relevant precedent is the one-pot, three-component synthesis of biquinoline pyridine hybrids from 3-(pyridine-3-ylamino)cyclohex-2-enone, a positional isomer of the title compound. cas.cnrsc.org This reaction involves the cyclocondensation of the enaminone with a 2-chloro-3-formyl quinoline and an active methylene (B1212753) compound in the presence of a base. It is highly probable that this compound would undergo a similar transformation, yielding analogous hybrid structures.

Furthermore, general methods for the synthesis of quinolines from enaminones have been developed. These include transition-metal-free oxidative cyclocondensation reactions with o-aminobenzyl alcohols academie-sciences.frnih.govthieme.de and copper-catalyzed domino reactions with 2-halobenzaldehydes. researchgate.net The application of these methods to this compound could provide access to a range of substituted pyridyl-quinolines.

The following table summarizes a potential multi-component reaction for the synthesis of a quinoline-pyridine hybrid structure, based on the reaction of the 3-ylamino isomer.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

|---|---|---|---|---|

| This compound | 2-Chloro-3-formylquinoline | Malononitrile | NaOH | 2-Amino-4-(2-chloroquinolin-3-yl)-5-oxo-1-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile |

Bis-Heterocyclic Systems (e.g., Azoles, Azines)

The versatile reactivity of the enaminone moiety in this compound makes it a valuable building block for the synthesis of a wide array of bis-heterocyclic systems, where two heterocyclic rings are linked together. These structures are of significant interest in drug discovery.

The reaction of enaminones with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazoles. libretexts.org Treatment of this compound with hydrazine hydrate (B1144303) could be expected to yield a pyrazolyl-pyridine derivative, where the cyclohexenone ring is transformed into a pyrazole (B372694) ring. Similarly, reaction with hydroxylamine (B1172632) hydrochloride could lead to the formation of an isoxazolyl-pyridine hybrid. academie-sciences.fr

Furthermore, the enaminone can react with other heterocyclic building blocks to create more complex fused systems. For instance, reaction with heterocyclic amines such as 3-amino-1,2,4-triazole or 2-aminobenzimidazole (B67599) can lead to the formation of fused azine systems like triazolo[1,5-a]pyrimidines. libretexts.org The reaction of enaminones with diazotized heterocyclic amines can also be used to construct fused triazine derivatives. academie-sciences.fr

The following table provides examples of potential bis-heterocyclic systems that could be synthesized from this compound based on known reactivity of enaminones.

| Reagent | Resulting Heterocyclic Ring | Potential Product Class |

|---|---|---|

| Hydrazine Hydrate | Pyrazole | Pyrazolyl-pyridines |

| Hydroxylamine Hydrochloride | Isoxazole | Isoxazolyl-pyridines |

| 3-Amino-1,2,4-triazole | Triazolopyrimidine | Pyridinyl-triazolopyrimidines |

| Diazotized 3-amino-1,2,4-triazole | Triazolotriazine | Pyridinyl-triazolotriazines |

Ring-Switching and Rearrangement Processes

The cyclohexenone and pyridine rings in this compound possess the potential to undergo ring-switching and rearrangement reactions, leading to the formation of novel molecular skeletons. While specific examples for this exact molecule are not prevalent in the literature, the known reactivity of its constituent parts allows for the postulation of several possible transformations.

The cyclohexenone moiety can be susceptible to various rearrangements. For instance, under certain conditions, cyclohexenone derivatives can undergo rsc.orgrsc.org-sigmatropic rearrangements, such as the oxy-Cope rearrangement, which can lead to the formation of different ring systems. academie-sciences.frrsc.org Photochemical conditions can also induce rearrangements in cyclohexenones.

The pyridine ring, particularly when activated as a pyridinium (B92312) salt, can be prone to ring-opening and rearrangement reactions in the presence of strong nucleophiles. Such transformations can lead to the formation of other heterocyclic or even carbocyclic systems. For example, degenerate ring transformations have been observed in pyrimidine (B1678525) and N-alkylpyrimidinium salts, where one nitrogen atom is exchanged. nih.gov While a pyridine ring is more stable, under forcing conditions, similar ring-opening and closing sequences could be envisioned.

Skeletal editing of quinolines, which share a fused pyridine ring, has been shown to be a powerful strategy for generating molecular diversity. cas.cn These processes often involve sequential rearrangement steps that can be controlled by reaction conditions. It is plausible that similar strategies could be developed for pyridin-2-ylamino-containing compounds, where the amino linkage could play a role in facilitating or directing such rearrangements.

Tautomeric Equilibria and their Influence on Reactivity

The chemical behavior of this compound is significantly influenced by the existence of tautomeric equilibria. Tautomers are constitutional isomers that readily interconvert, and for this particular molecule, two main types of tautomerism are of importance: keto-enol and imine-enamine tautomerism. libretexts.orglibretexts.orgmasterorganicchemistry.comkhanacademy.org

The cyclohexenone part of the molecule can exist in equilibrium between the keto form (this compound) and its corresponding enol form (3-(pyridin-2-ylamino)cyclohexa-1,3-dien-1-ol). Generally, for simple ketones, the keto form is thermodynamically more stable and thus predominates at equilibrium. libretexts.orgmasterorganicchemistry.com

More significant for the reactivity of this compound is the imine-enamine tautomerism involving the pyridin-2-ylamino group and the double bond of the cyclohexenone ring. The molecule as named is in the enamine form. However, it can exist in equilibrium with its imine tautomer, 3-(pyridin-2(1H)-ylideneamino)cyclohex-2-enone. Furthermore, the pyridine ring itself can participate in tautomerism, particularly the pyridone-hydroxypyridine equilibrium, although for 2-aminopyridine derivatives, the amino form is generally favored.

Computational and experimental studies on related systems, such as pyronic derivatives and phenacylpyridines, have shown that the position of the imine-enamine equilibrium is sensitive to substituent effects and the polarity of the solvent. rsc.orgacademie-sciences.fracademie-sciences.frrsc.org Polar solvents tend to stabilize the more polar enamine tautomer. academie-sciences.fr The relative stabilities of the different tautomers can have a profound impact on the molecule's reactivity.

The enamine tautomer, with its electron-rich double bond, is nucleophilic and will readily react with electrophiles at the alpha-carbon. In contrast, the imine tautomer possesses an electrophilic C=N bond, which is susceptible to attack by nucleophiles. The predominance of one tautomer over another can therefore dictate the outcome of a reaction. For instance, reactions that rely on the nucleophilicity of the enamine will be favored under conditions that stabilize this tautomer. Conversely, reactions involving nucleophilic addition to the imine will be more efficient if the imine tautomer is more accessible.

The different tautomeric forms also present distinct coordination sites for metal catalysts, which can influence the course of transition-metal-catalyzed reactions, such as the C-H functionalization and annulation reactions discussed previously. The ability to control the tautomeric equilibrium could therefore provide a powerful tool for directing the reactivity of this compound towards a desired synthetic outcome.

Diverse Chemical Transformations with Electrophiles and Nucleophiles

The reactivity of this compound is characterized by the nucleophilic nature of the enamine carbon atom and the electrophilic character of the carbonyl group and the C-2 position of the cyclohexenone ring. This dual reactivity allows for a rich and varied chemistry, leading to the formation of complex molecular architectures.

One of the key transformations of this compound involves its reaction with various electrophiles. For instance, the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from phosphorus oxychloride and dimethylformamide, is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comchemistrysteps.comorganic-chemistry.org In the context of this compound, this reaction can be anticipated to introduce a formyl group at the electron-rich β-carbon of the enamine system, a crucial step in the synthesis of more complex heterocyclic structures. nih.govresearchgate.net

Furthermore, the reaction of this compound with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) offers another avenue for functionalization. DMF-DMA is a versatile reagent known to react with active methylene groups to form enamines, which can then be utilized in the construction of various heterocyclic systems. scirp.orgresearchgate.net The reaction of this compound with DMF-DMA, particularly in the presence of other active methylene compounds, can lead to the formation of novel pyridine and fused pyridine derivatives through a cascade of reactions. nih.gov

The carbonyl group of this compound is a prime target for nucleophilic attack. A notable example of such a transformation is the thionation reaction using Lawesson's reagent. organic-chemistry.orgwikipedia.org This reagent is widely employed for the conversion of carbonyl compounds into their corresponding thiocarbonyl analogues. nih.govnih.gov The reaction of this compound with Lawesson's reagent is expected to yield the corresponding thione, a valuable intermediate for the synthesis of sulfur-containing heterocycles. rsc.org

The strategic combination of the inherent reactivity of this compound with a variety of electrophilic and nucleophilic reagents opens up a vast landscape for the synthesis of novel and complex heterocyclic frameworks. These transformations are instrumental in the development of new compounds with potential biological and material applications.

| Reagent | Reaction Type | Potential Product |

| Vilsmeier Reagent | Electrophilic Formylation | 2-Formyl-3-(pyridin-2-ylamino)cyclohex-2-enone |

| Dimethylformamide dimethyl acetal (DMF-DMA) | Electrophilic Addition/Condensation | Fused Pyridine Derivatives |

| Lawesson's Reagent | Nucleophilic Thionation | 3-(Pyridin-2-ylamino)cyclohex-2-enethione |

Advanced Research Avenues and Broader Academic Implications of 3 Pyridin 2 Ylamino Cyclohex 2 Enone Chemistry

Strategic Design of Chemical Scaffolds for Enhanced Molecular Functionality

The rational design of chemical scaffolds is a cornerstone of modern drug discovery, aiming to create core structures that can be systematically modified to achieve desired biological activities and pharmacokinetic profiles.

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for drug design. nih.govmdpi.com The scaffold of 3-(Pyridin-2-ylamino)cyclohex-2-enone, which combines a cyclohexenone ring with a pyridinyl-enaminone system, exhibits characteristics of such a privileged structure.

The pyridine (B92270) ring itself is a well-established privileged scaffold in medicinal chemistry, being the second most common nitrogen-containing heterocycle found in FDA-approved drugs. nih.gov Pyridine and its derivatives, like pyridones, are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govfrontiersin.orgnih.gov Their utility stems from their ability to act as both hydrogen bond acceptors and donors, engage in pi-stacking interactions, and serve as bioisosteres for other aromatic and heterocyclic rings. frontiersin.orgresearchgate.net

Table 1: Characteristics of Privileged Scaffolds in the Context of the this compound Core

| Feature | Description | Relevance to the Core Structure |

| Versatile Binding | Ability to interact with multiple, unrelated biological targets. | The pyridine moiety can engage in various non-covalent interactions (H-bonding, pi-stacking) with diverse protein active sites. nih.govresearchgate.net |

| Synthetic Accessibility | The core structure can be readily synthesized and modified. | Standard organic synthesis methods allow for facile derivatization of both the cyclohexenone and pyridine rings. |

| Drug-like Properties | Favorable physicochemical properties (e.g., solubility, stability). | The scaffold provides a balance of lipophilicity and polarity that can be fine-tuned through chemical modification. frontiersin.org |

| Three-Dimensionality | Defined spatial arrangement of functional groups. | The non-planar cyclohexenone ring presents substituents in specific vectors, allowing for precise targeting of protein pockets. |

Scaffold hopping and bioisosteric replacement are crucial strategies in medicinal chemistry for optimizing lead compounds and exploring new chemical space. nih.govresearchgate.net These techniques involve replacing the core structure (scaffold) or specific functional groups of a molecule with alternatives that retain or improve biological activity while enhancing other properties like potency, selectivity, or metabolic stability. nih.govnih.gov

Scaffold Hopping: This strategy involves replacing the central framework of the molecule. For this compound, a researcher might replace the cyclohexenone ring with other cyclic systems (e.g., cyclopentenone, piperidone, or even heterocyclic rings) to identify novel chemotypes with improved properties. researchgate.net This approach is particularly useful for navigating around existing patents or addressing metabolic liabilities associated with the original scaffold. rsc.org

Bioisosteric Replacement: This involves the substitution of one atom or group of atoms with another that possesses similar physical and chemical properties, leading to similar biological effects. u-strasbg.fr For instance, the pyridine ring could be replaced with other electron-deficient heterocycles like pyrimidine (B1678525) or pyrazine. Similarly, substituents on the pyridine or cyclohexenone rings could be swapped with bioisosteres to fine-tune electronic and steric properties, thereby optimizing interactions with a biological target.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |

| Pyridine Ring | Pyrimidine, Pyrazine, Thiazole | To modulate basicity, hydrogen bonding capacity, and metabolic stability. rsc.org |

| Cyclohexenone Core | Cyclopentenone, Tetrahydropyranone | To alter ring strain, conformation, and solubility. |

| Amino Linker (-NH-) | Ether (-O-), Methylene (B1212753) (-CH2-) | To change bond angles, flexibility, and hydrogen bonding potential. |

| Carbonyl Group (C=O) | Sulfoxide (S=O), Oxime (=N-OH) | To modify polarity and hydrogen bond accepting ability. |

Academic Investigations into Molecular Interactions and Biological Recognition

Understanding how a molecule interacts with its biological targets is fundamental to rational drug design. This involves detailed studies of structure-activity relationships, screening against various targets, and using computational models to predict binding.

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound. nih.gov These studies involve synthesizing a series of analogs of the parent compound and evaluating how specific structural modifications affect its biological activity. researchgate.net For this compound, SAR studies would focus on systematically altering three main components: the pyridine ring, the cyclohexenone ring, and the amino linker.

Pyridine Ring Modifications: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the pyridine ring can significantly impact the molecule's electronic distribution, basicity, and steric profile, thereby influencing its binding affinity and selectivity for a target. nih.gov

Cyclohexenone Ring Modifications: Adding substituents to the cyclohexenone ring can affect the molecule's conformation and lipophilicity. For example, studies on related structures have shown that substitutions at the 2- and 3-positions are often more effective for activity than substitutions at the 4-position. mdpi.com

Linker Modifications: Altering the amino linker, for instance, by N-alkylation or replacement with other groups, would change the geometry and flexibility of the molecule, which could be critical for optimal target engagement.

A systematic SAR investigation allows researchers to build a comprehensive map of the chemical features required for a desired biological effect. mdpi.com

To identify the biological targets and pathways modulated by this compound and its derivatives, a variety of in vitro screening methodologies are employed. These assays provide crucial data on the compound's efficacy and mechanism of action at the cellular and molecular levels.

Initial screening often involves testing the compounds against a panel of human cancer cell lines to assess their antiproliferative activity. nih.gov Compounds showing significant activity can then be subjected to more specific assays to identify their precise molecular targets. For instance, given that many pyridine-containing compounds are known kinase inhibitors, derivatives of the lead scaffold would likely be screened against a panel of protein kinases. nih.gov Other potential assays include those that measure inhibition of specific enzymes (like aromatase or aldo-keto reductases), binding to hormone receptors, or modulation of other cellular signaling pathways. nih.govnih.gov

Table 3: Common In Vitro Screening Assays for Bioactivity Profiling

| Assay Type | Purpose | Example Application |

| Cell Proliferation Assay (e.g., MTT, SRB) | To measure the cytotoxic or cytostatic effects of a compound on cancer cell lines. | Screening derivatives against breast (MCF-7) and lung (A549) cancer cells. nih.gov |

| Enzyme Inhibition Assay | To determine if a compound inhibits the activity of a specific enzyme (e.g., kinase, synthase). | Measuring the IC50 value against targets like Glycogen Synthase Kinase-3 (GSK-3). researchgate.net |

| Receptor Binding Assay | To quantify the affinity of a compound for a specific cellular receptor. | Assessing binding to estrogen or androgen receptors in hormone-dependent cancers. nih.gov |

| Gene Expression Analysis (e.g., qPCR, Western Blot) | To investigate how a compound alters the expression of proteins involved in a specific pathway. | Determining if a compound downregulates the expression of cell survival proteins. |

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. These in silico methods can predict how a molecule like this compound might bind to a protein target, helping to prioritize which analogs to synthesize and test. peerj.com

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov By simulating the interaction between the compound and the active site of a known protein (e.g., a kinase or enzyme), researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts. These predictions can guide the rational design of new derivatives with improved potency and selectivity. For example, docking studies might reveal that adding a specific substituent to the pyridine ring would allow for an additional hydrogen bond with a key amino acid residue in the target's active site, thus enhancing binding affinity. nih.gov

Contributions to New Synthetic Methodologies in Contemporary Organic Chemistry

The chemical scaffold of this compound and its derivatives has proven to be a versatile building block in the development of novel synthetic methodologies, particularly in the realm of multicomponent reactions (MCRs). These reactions, where multiple reactants combine in a single step to form a complex product, are highly valued in organic chemistry for their efficiency and atom economy.

Derivatives of this compound serve as key synthons for the construction of diverse and complex heterocyclic systems. For instance, 3-(pyridine-3-ylamino)cyclohex-2-enone is utilized in a three-component reaction with 2-chloro-3-formylquinolines and active methylene compounds. mdpi.com This methodology, conducted in the presence of a catalytic amount of sodium hydroxide (B78521), provides a time-efficient pathway to structurally diverse quinoline-pyridine hybrids. mdpi.com Such approaches are significant as they allow for the rapid generation of molecular libraries for biological screening.

Furthermore, the core structure is instrumental in synthesizing fused heterocyclic compounds. The annelated chromeno[3,2-c]pyridine system, which exhibits a range of biological activities including antimicrobial, antivirus, and cytotoxic effects, can be synthesized using methodologies involving precursors structurally related to this compound. mdpi.com The development of efficient, one-pot, three-component syntheses for these types of molecules highlights the contribution of the enone scaffold to modern synthetic strategies. mdpi.com The versatility of the cyclohexenone ring, combined with the electronic properties of the pyridin-2-ylamino group, facilitates its participation in various cyclization and condensation reactions, making it a valuable tool for synthetic chemists. organic-chemistry.orgresearchgate.net

Potential as a Chemical Probe in Advanced Biological Systems Research

A chemical probe is a small molecule used to study and manipulate biological systems. Due to their specific biological activities, derivatives of this compound present considerable potential for development as chemical probes. The ability of these compounds to interact with specific biological targets, such as protein kinases, makes them valuable tools for interrogating cellular pathways and disease mechanisms.

The pyridinone core is a recognized "drug prejudice" scaffold, indicating its frequent appearance in biologically active compounds. researchgate.net This is partly due to its ability to form hydrogen bonds and engage in other interactions with therapeutic targets. nih.gov For example, a fragment library based on a 3-aminopyridin-2-one scaffold identified inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key targets in cancer therapy. nih.gov Structural studies of these fragments bound to their kinase targets have provided insights into key interactions, paving the way for the design of more potent and selective probes. nih.gov

The development of fluorescent probes is another promising avenue. While research on the intrinsic fluorescence of this compound itself is limited, the synthesis of derivatives incorporating fluorophores or moieties that exhibit fluorescence upon binding to a target is a viable strategy. ed.ac.ukmdpi.com Such probes could be used for real-time visualization of biological processes in living cells. ed.ac.uk The biological activities reported for related structures, including antimicrobial, anti-inflammatory, and antiproliferative effects, suggest a wide range of biological systems that could be explored using probes derived from this scaffold. mdpi.commdpi.comekb.eg

Table 1: Reported Biological Activities of Structurally Related Compounds

| Biological Activity | Target/System | Reference |

|---|---|---|

| Kinase Inhibition | Monopolar Spindle 1 (MPS1), Aurora Kinases | nih.gov |

| Antimicrobial | Various microbial strains | mdpi.commdpi.com |

| Antiviral | Rotavirus | mdpi.com |

| Cytotoxic | Human cancer cell lines (HepG-2, MCF-7) | mdpi.comekb.eg |

Interdisciplinary Research with Materials Science and Biomedical Engineering Applications (e.g., core structures for scaffold development)

The structural features of this compound make it an attractive core structure for applications that bridge chemistry, materials science, and biomedical engineering. The concept of a "scaffold" is central to these interdisciplinary fields, referring to a core molecular framework upon which functional groups can be systematically added to create new materials or bioactive molecules.

In biomedical engineering, scaffolds are crucial for tissue engineering, providing a temporary structure for cells to grow and form new tissue. The pyridinone scaffold, with its capacity for functionalization at multiple positions, can be used to design polymers and biomaterials. nih.gov By incorporating this chemical entity into polymer backbones or as pendant groups, materials with specific surface properties, drug-eluting capabilities, or enhanced biocompatibility could be developed. The inherent biological activity of some derivatives suggests that the scaffold itself could impart beneficial properties to the biomaterial, such as antimicrobial characteristics to prevent infection. ekb.eg

The 3-aminopyridin-2-one framework has been explicitly identified as a valuable scaffold for developing kinase inhibitors. nih.gov This principle of using a core structure to build a library of targeted compounds is a cornerstone of modern drug discovery and medicinal chemistry. nih.govresearchgate.net The synthesis of diverse libraries based on this scaffold allows for systematic exploration of structure-activity relationships, leading to the optimization of compounds for specific therapeutic applications. nih.gov This approach demonstrates the power of using a defined chemical core to create a multitude of derivatives with tailored functions, a concept applicable to both drug design and the development of advanced functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.